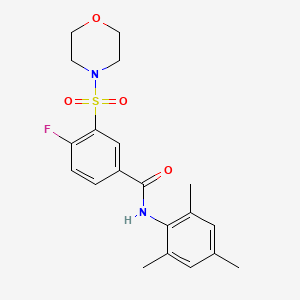
4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .Wissenschaftliche Forschungsanwendungen
Biomolecule Immobilization
4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide: is utilized in the immobilization of biomolecules onto various surfaces. This process is crucial for creating stable bioconjugates for biochemical assays and chemical syntheses. The compound acts as a photolinker that forms covalent bonds between biomolecules and surfaces upon photo-irradiation .
Bioconjugation
The compound’s ability to act as a photolinker also extends to bioconjugation. This involves the cross-linking of biomolecules for various purposes, including modifying proteins, peptides, nucleic acids, and drugs. It is particularly useful for labeling biomolecules in a way that allows for subsequent detection or purification .
Surface Engineering
In materials chemistry, 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide plays a role in surface engineering. It enables the functionalization of polymer surfaces, which is a key step in developing materials with specific properties or behaviors .
Diagnostic Applications
The compound is involved in the development of rapid diagnostic tools. Its photolinking properties are advantageous for attaching antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers to diagnostic surfaces, enhancing the sensitivity and specificity of the tests .
Wirkmechanismus
Target of Action
The primary target of 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.
Mode of Action
4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of SDH, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. The inhibition of SDH can therefore disrupt energy production in the cell.
Result of Action
The inhibition of SDH by 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide leads to a disruption in energy production in the cell . This can have various effects at the molecular and cellular level, depending on the specific cell type and the organism’s overall physiological state.
Eigenschaften
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-13-10-14(2)19(15(3)11-13)22-20(24)16-4-5-17(21)18(12-16)28(25,26)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCCRNPWMNNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


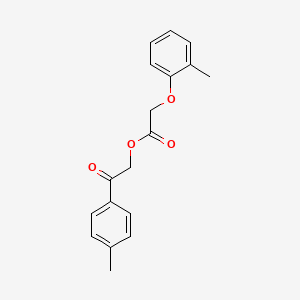
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)
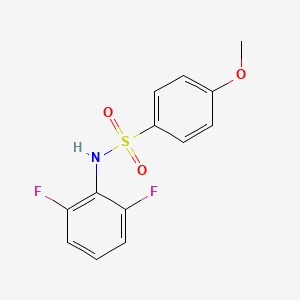
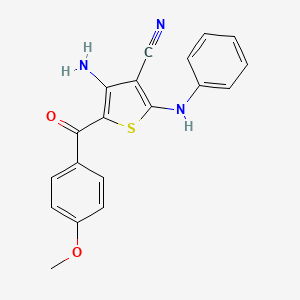
![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)
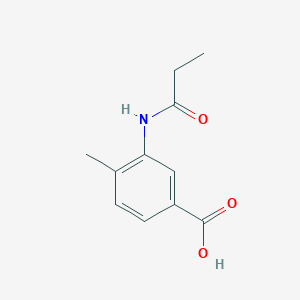

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)